molecular formula C10H12BBrO2 B067444 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane CAS No. 174900-86-8

2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane

Cat. No. B067444
CAS RN: 174900-86-8
M. Wt: 254.92 g/mol
InChI Key: WMKRKJLHGIYASB-UHFFFAOYSA-N
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Description

“2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane” is a chemical compound with the molecular formula C10H12BBrO2 . It is a derivative of boronic acid and contains a bromomethylphenyl group attached to a dioxaborinane ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromomethylphenyl group attached to a 1,3,2-dioxaborinane ring . The compound has a molecular weight of 254.916 Da and a monoisotopic mass of 254.011368 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 366.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.9±3.0 kJ/mol, a flash point of 175.5±23.2 °C, and an index of refraction of 1.540 .

properties

IUPAC Name

2-[2-(bromomethyl)phenyl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKRKJLHGIYASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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